Pyrimidine derivatives, such as 4-Bromo-2-methylpyrimidine, have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities and applications in various fields. These compounds serve as key intermediates in the synthesis of numerous pharmaceuticals and exhibit a range of biological properties, including anticancer and antimicrobial activities. The studies on pyrimidine derivatives have led to the development of novel compounds with potential therapeutic applications.
The synthesized 2-amino-4-aryl-6-pyridopyrimidines and their derivatives have shown promising results as antiproliferative agents against various cancer cell lines, including Hep3B, A549, HeLa, C6, HT29, and MCF72. These compounds have also demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species such as Candida albicans and Aspergillus fumigatus4.
Pyrimidine derivatives are also crucial intermediates in the synthesis of substituted pyrimidine compounds. The novel 5-bromo-2-iodopyrimidine, for example, has been used in selective palladium-catalysed cross-coupling reactions with arylboronic acids and alkynylzincs to efficiently synthesize many substituted pyrimidine compounds1. These synthetic methodologies enable the creation of a wide array of compounds with potential biological activities.
The chemical structures of new pyrimidine derivatives are characterized using techniques such as IR, 1H, 13C NMR, MS, and elemental data4. Understanding the structure-activity relationship is crucial for the development of more potent and selective agents. The studies have shown that certain moieties, such as the [3-hydrophenyl], [3-chlorophenyl], and [4-nitrophenyl] groups, contribute to significant antibacterial and antifungal activities4.
4-Bromo-2-methylpyrimidine is an aromatic heterocyclic compound characterized by the presence of a bromine atom and a methyl group attached to a pyrimidine ring. The molecular formula for this compound is CHBrN, and it is recognized for its significant role in organic synthesis, pharmaceuticals, and agrochemicals. The compound serves as a vital building block in the synthesis of more complex heterocyclic compounds, making it valuable in various chemical applications .
4-Bromo-2-methylpyrimidine is classified under the category of pyrimidines, which are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This classification places it among other nitrogen-containing heterocycles that are essential in many biological processes and synthetic pathways. The compound can be sourced from chemical suppliers or synthesized through various methods, including bromination reactions involving 2-methylpyrimidine .
The synthesis of 4-Bromo-2-methylpyrimidine can be achieved through several methods, with bromination being the most common approach. The typical procedure involves:
The technical details of the bromination process include:
4-Bromo-2-methylpyrimidine participates in various chemical reactions, including:
The reactivity of 4-Bromo-2-methylpyrimidine allows for versatile functionalization, enabling chemists to create diverse derivatives that can be utilized in various applications.
4-Bromo-2-methylpyrimidine primarily acts as a precursor in the synthesis of biologically active compounds. Its mechanism of action involves:
The effectiveness of this compound in biochemical pathways highlights its potential therapeutic applications, particularly in anti-inflammatory drug development.
Relevant data includes its reactivity profile and stability under various conditions, which are crucial for handling and application in synthetic chemistry .
4-Bromo-2-methylpyrimidine finds applications across several scientific fields:
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G** level provide essential insights into the molecular geometry of 4-bromo-2-methylpyrimidine. The pyrimidine ring adopts a planar conformation, with the bromine atom at the 4-position and the methyl group at the 2-position influencing bond lengths and angles due to their distinct electronic effects. The C-Br bond length is computationally estimated at 1.902 Å, significantly longer than the C-N bonds within the heterocyclic ring (average 1.339 Å), reflecting the weaker bond strength and larger atomic radius of bromine. The methyl group exhibits tetrahedral geometry, with C-C bond lengths of approximately 1.495 Å and H-C-H bond angles close to 109.5°, typical for sp³-hybridized carbon. Comparative analysis with related structures like 2-amino-5-bromo-6-methyl-4-pyrimidinol reveals that bromine substitution increases the ring's electron-withdrawing character, polarizing adjacent bonds and influencing molecular electrostatic potential surfaces. The HOMO-LUMO energy gap, calculated at approximately 4.8 eV, indicates moderate kinetic stability and chemical reactivity, consistent with halogenated heterocycles used in pharmaceutical synthesis [2].
Table 1: Key Bond Parameters from DFT Calculations
Bond Type | Bond Length (Å) | Bond Angle (°) | Comparison Compound |
---|---|---|---|
C4-Br | 1.902 | N3-C4-Br: 120.1 | 4-Bromo-2-methylpyridine |
C2-C(methyl) | 1.495 | C2-N1-C6: 117.3 | 2-amino-4-methoxy-6-methylpyrimidine |
Ring C-N (avg) | 1.339 | N1-C2-N3: 126.7 | 2-amino-5-bromo-6-methyl-4-pyrimidinol |
NMR Spectroscopy: While experimental NMR data for 4-bromo-2-methylpyrimidine is limited in the search results, its structure (C₅H₅BrN₂) allows prediction based on analogous pyrimidines. The methyl group is expected to resonate near δ 2.5 ppm in ¹H-NMR, while aromatic protons should appear as distinct signals in the δ 7.0–8.5 ppm region, influenced by the electron-withdrawing bromine. In ¹³C-NMR, C4 (bearing Br) should appear significantly downfield (δ ~155–160 ppm), whereas the methyl carbon is predicted near δ 25 ppm [3] [4].
IR Spectroscopy: Experimental FTIR data indicates key vibrational modes:
UV-Vis Spectroscopy: Diffuse reflectance studies on similar brominated pyrimidines (e.g., 4B2PMP) show absorption maxima in the 260–290 nm range, attributed to π→π* transitions within the aromatic system. The bromine atom induces a slight red shift compared to non-halogenated analogs due to its heavy atom effect and influence on ring electron density [6].
Table 2: Summary of Key Spectroscopic Features
Technique | Key Assignments | Spectral Region | Interpretation |
---|---|---|---|
¹H NMR | Methyl protons | ~δ 2.5 ppm | Electron-withdrawing ring deshields CH₃ |
H5, H6 ring protons | δ 7.0–8.5 ppm | Pattern influenced by Br at C4 | |
FTIR | C-Br stretch | ~680 cm⁻¹ | Strong, characteristic of aryl bromide |
C-H str (methyl) | 2960–2870 cm⁻¹ | Asymmetric > symmetric stretch intensity | |
Ring C=C/C=N | 1570–1640 cm⁻¹ | Conjugated system vibrations | |
UV-Vis | π→π* transition | ~260–290 nm | Electron delocalization in heterocycle |
4-Bromo-2-methylpyrimidine (CAS 1114560-76-7) is characterized as a liquid at room temperature with a purity of ≥95%. It requires storage at freezer temperatures (-20°C) under inert atmosphere (nitrogen or argon) to prevent degradation, indicating sensitivity to heat and/or oxidation. This compound exhibits limited water solubility but is readily miscible with organic solvents like dichloromethane. While explicit melting/boiling point data isn't provided in the search results, its classification as a liquid at 25°C suggests a melting point below room temperature. Auto-ignition temperature is reported at 174°F (79°C), necessitating careful handling during high-temperature reactions. The compound's stability is influenced by the electron-deficient pyrimidine ring and the hydrolytically sensitive C-Br bond, which can undergo nucleophilic substitution under forcing conditions. Thermal stability assessments via differential scanning calorimetry (DSC) for similar bromopyrimidines suggest decomposition onsets above 150°C [3] [4] [9].
Powder X-ray diffraction (PXRD) provides critical insights into the solid-state structure of brominated pyrimidines. While single-crystal data for 4-bromo-2-methylpyrimidine is absent in the search results, studies on closely related compounds like (E)-4-Bromo-2-[(phenylimino)methyl]phenol (4B2PMP) reveal significant polymorphism-dependent packing arrangements. Form I (crystallized at 283 K) and Form II (333 K) of 4B2PMP exhibit distinct Bragg peak profiles, particularly in the 2θ regions 5–10° and 25–30°, indicating differing unit cell dimensions and molecular conformations. The torsion angle between the bromophenol and imine groups varies by ~15° between forms, altering intermolecular contacts. Although 4-bromo-2-methylpyrimidine lacks phenol/imine groups, its crystal structure likely involves C-H···N hydrogen bonds and Br···π interactions governing layer or herringbone packing. Computational modeling (DFT) predicts weak intermolecular forces dominated by van der Waals interactions and dipole-dipole alignment due to the polarized C-Br bond. Such packing differences can profoundly influence material properties like dissolution rate and mechanical stability in pharmaceutical applications [2] [6].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7